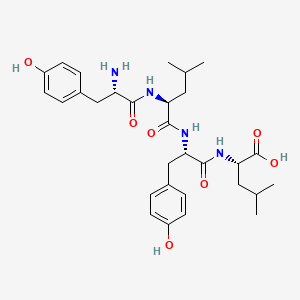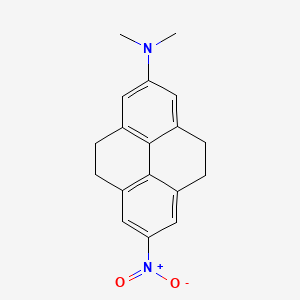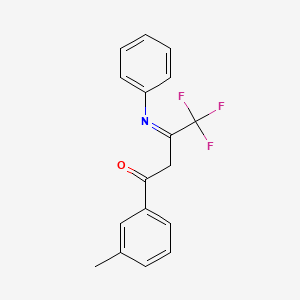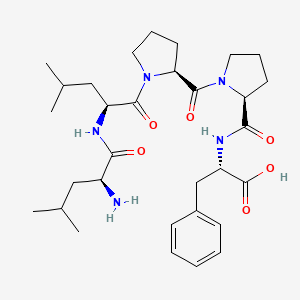![molecular formula C12H19N3O2 B14192424 N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide CAS No. 919996-37-5](/img/structure/B14192424.png)
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an N-hydroxy group, a glycinamide moiety, and a methyl(phenyl)amino propyl chain. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methyl(phenyl)amino Propyl Chain: This step involves the reaction of an appropriate amine with a propyl halide under basic conditions to form the desired chain.
Introduction of the Glycinamide Moiety: The glycinamide group can be introduced through a coupling reaction with glycine or its derivatives.
Addition of the N-Hydroxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group, yielding the corresponding amine.
Substitution: The methyl(phenyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
科学研究应用
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds or coordinate with metal ions, while the methyl(phenyl)amino group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Hydroxy-N~2~-{3-[ethyl(phenyl)amino]propyl}glycinamide: Similar structure with an ethyl group instead of a methyl group.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]butyl}glycinamide: Similar structure with a butyl chain instead of a propyl chain.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}acetamide: Similar structure with an acetamide group instead of a glycinamide group.
Uniqueness
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the N-hydroxy group, in particular, distinguishes it from many similar compounds and contributes to its versatility in various chemical and biological contexts.
属性
CAS 编号 |
919996-37-5 |
|---|---|
分子式 |
C12H19N3O2 |
分子量 |
237.30 g/mol |
IUPAC 名称 |
N-hydroxy-2-[3-(N-methylanilino)propylamino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(11-6-3-2-4-7-11)9-5-8-13-10-12(16)14-17/h2-4,6-7,13,17H,5,8-10H2,1H3,(H,14,16) |
InChI 键 |
QUSHTVIWSVZLFY-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNCC(=O)NO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)

![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)

![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
